![molecular formula C21H16ClFN2O4S B2449500 2-chloro-4-fluorobenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate CAS No. 1040680-19-0](/img/structure/B2449500.png)
2-chloro-4-fluorobenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate
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Overview
Description
The compound “2-chloro-4-fluorobenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate” is a complex organic molecule. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this ring is influenced by many functional groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the 1,2,4-benzothiadiazine-1,1-dioxide ring and the various functional groups attached to it. These groups can include a halo, alkyl, aryl, alkylamino, benzyl, keto, etc., which are responsible for the activity of the 1,2,4-benzothiadiazine-1,1-dioxide ring .Scientific Research Applications
Antimicrobial Activity
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to have antimicrobial properties . The specific functional groups attached to the ring can influence this activity.
Antiviral Activity
These compounds also show promise in antiviral applications . For instance, they have been evaluated for their inhibitory activity against influenza A .
Antihypertensive Properties
The main area of interest for these compounds is in the search for antihypertensives . Variations of 3-substituents represent the main focus of workers in the search for improved biological activity .
Antidiabetic Applications
1,2,4-benzothiadiazine-1,1-dioxide compounds have been reported to have antidiabetic properties . This could potentially be used in the treatment of diabetes.
Anticancer Properties
These compounds have been studied for their potential anticancer properties . The specific functional groups attached to the ring can influence this activity.
KATP Channel Activators
Some 1,2,4-benzothiadiazine-1,1-dioxide compounds have been developed and evaluated as pancreatic β-cells KATP-channel openers . This could potentially be used in the treatment of diabetes.
AMPA Receptor Modulators
Certain derivatives of these compounds have been found to be one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .
Antioxidant Properties
Indole derivatives, which could potentially include your compound, have been found to have antioxidant properties . This could potentially be used in the treatment of diseases caused by oxidative stress.
Antitubercular Activity
Indole derivatives, which could potentially include your compound, have been found to have antitubercular properties . This could potentially be used in the treatment of tuberculosis.
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that your compound could potentially be used in the treatment of inflammation and pain.
Antimalarial Activity
Indole derivatives have also been reported to have antimalarial properties . This could potentially be used in the treatment of malaria.
Anticholinesterase Activities
Indole derivatives have been found to have anticholinesterase activities . This could potentially be used in the treatment of diseases like Alzheimer’s.
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . This suggests that your compound could potentially be used in the treatment of HIV.
Mechanism of Action
The mechanism of action of this compound is likely related to the biological activities of the 1,2,4-benzothiadiazine-1,1-dioxide ring. This ring has been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4S/c22-17-11-16(23)10-9-15(17)12-29-21(26)14-7-5-13(6-8-14)20-24-18-3-1-2-4-19(18)30(27,28)25-20/h1-11,20,24-25H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBOSVYTNBOLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC=C(C=C3)C(=O)OCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluorobenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate |
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